![molecular formula C20H22N2O2 B1436191 Mitoridine CAS No. 3911-19-1](/img/structure/B1436191.png)
Mitoridine
Übersicht
Beschreibung
“Mitoridine” is a misspelling or a less common name. The search results refer to a drug called “Midodrine”. Midodrine is an alpha-adrenergic agonist used to treat orthostatic hypotension . It works by constricting (narrowing) the blood vessels and increasing blood pressure . Midodrine is used to treat low blood pressure (hypotension) that causes severe dizziness or a light-headed feeling, like you might pass out .
Synthesis Analysis
Midodrine is a prodrug, which means it is metabolized in the body to form its active metabolite, desglymidodrine . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine .
Molecular Structure Analysis
The molecular formula of Midodrine is C12H18N2O4 . Its average mass is 254.282 Da and its monoisotopic mass is 254.126663 Da .
Chemical Reactions Analysis
Midodrine is rapidly absorbed after oral administration, with absolute bioavailability of 93%. It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine . The human metabolism of desglymidodrine (DMAE) by cytochrome P450 (CYP) isoform oxidation has been studied .
Physical And Chemical Properties Analysis
Midodrine has a density of 1.41±0.1 g/cm3 (20 ºC 760 Torr). Its melting point is 322℃ and its boiling point is predicted to be 522.1±50.0 °C .
Wissenschaftliche Forschungsanwendungen
Treatment of Erythromelalgia
Mitoridine: , known as Midodrine in pharmacological terms, has been studied for its efficacy in treating Erythromelalgia . This condition is characterized by episodes of red, hot, and painful extremities. The application of Midodrine , a potent α1-agonist, has been explored due to its vasoconstrictive properties which can counteract the local vasodilation observed in Erythromelalgia .
Secondary Hypotensive Disorders
Midodrine: is also utilized in treating hypotension secondary to other clinical conditions or drug therapies. Its ability to increase peripheral vascular resistance and blood pressure makes it a valuable agent in managing hypotensive states caused by various underlying factors .
Dialysis-Associated Hypotension
Patients undergoing hemodialysis often experience a drop in blood pressureMidodrine has been researched for its potential to stabilize blood pressure levels during and after dialysis sessions, improving patient comfort and treatment outcomes .
Hypotension Due to Anesthesia
Intraoperative and postoperative hypotension can be a challenge during surgical proceduresMidodrine ’s vasoactive effects are considered beneficial in maintaining stable blood pressure levels in patients affected by anesthesia-induced hypotension .
Hypotension in Spinal Cord Injuries
Individuals with spinal cord injuries may suffer from hypotension due to impaired autonomic controlMidodrine has been investigated for its role in managing blood pressure in such patients, enhancing their overall stability and quality of life .
Hypotension from Psychotropic Drug Therapy
Certain psychotropic medications can lead to lowered blood pressure as a side effectMidodrine offers a therapeutic option to counteract this effect, ensuring that patients receiving psychotropic drugs maintain adequate blood pressure levels .
Supportive Care in Infections
Severe infections can result in hypotension, complicating patient managementMidodrine ’s pharmacological action as a vasoconstrictor can be harnessed to support blood pressure levels in patients suffering from infection-related hypotension .
Wirkmechanismus
Target of Action
Mitoridine, also known as Midodrine, is an alpha-adrenergic agonist . The primary targets of Mitoridine are the alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature . These receptors play a crucial role in regulating vascular tone and blood pressure .
Mode of Action
Mitoridine interacts with its targets, the alpha 1-adrenergic receptors, by acting as an agonist . This means that Mitoridine binds to these receptors and activates them, leading to an increase in vascular tone and a subsequent elevation of blood pressure .
Biochemical Pathways
The activation of alpha 1-adrenergic receptors by Mitoridine affects the biochemical pathways involved in vasoconstriction and blood pressure regulation . The exact pathways and their downstream effects can vary depending on other factors such as the presence of other signaling molecules and the specific physiological context.
Pharmacokinetics
After oral administration, Mitoridine is rapidly absorbed . The plasma levels of Mitoridine peak after about half an hour, and decline with a half-life of approximately 25 minutes . Mitoridine undergoes metabolism to form its pharmacologically active metabolite, desglymidodrine . Desglymidodrine reaches peak blood concentrations about 1 to 2 hours after a dose of Mitoridine and has a half-life of about 3 to 4 hours . These pharmacokinetic properties influence the bioavailability of Mitoridine and its effectiveness in elevating blood pressure.
Result of Action
The molecular and cellular effects of Mitoridine’s action primarily involve an increase in vascular tone and blood pressure . Administration of Mitoridine results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension of various etiologies . Standing systolic blood pressure is elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of Mitoridine, with some effect persisting for 2 to 3 hours .
Safety and Hazards
Eigenschaften
IUPAC Name |
(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-10-9-22-13-7-11(10)16-14(22)8-20(19(16)24)12-5-4-6-15(23)17(12)21(2)18(13)20/h3-6,11,13-14,16,18,23H,7-9H2,1-2H3/b10-3+/t11-,13?,14-,16-,18-,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLPFXAEVKKWTK-JTJLKIRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C4C2CC5(C3N(C6=C5C=CC=C6O)C)C4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN2[C@H]3CC45[C@H](C2C[C@@H]1[C@@H]3C4=O)N(C6=C5C=CC=C6O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 101297641 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Mitoridine's presence in Rauvolfia tetraphylla?
A1: Research suggests that Mitoridine, alongside other indole alkaloids, is not uniformly distributed within the Rauvolfia tetraphylla plant. Using Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI), researchers observed that Mitoridine primarily accumulates in the fruit coat of R. tetraphylla. While the exact implications of this localized distribution are yet to be fully elucidated, it provides insights into the potential role of Mitoridine during fruit development and its possible contribution to seed dispersal or defense mechanisms.
Q2: Has Mitoridine been isolated from other Rauvolfia species, and what other compounds are often found alongside it?
A2: Yes, besides Rauvolfia tetraphylla, Mitoridine has been successfully isolated from Rauvolfia vomitoria. The extraction process from R. vomitoria roots yielded fourteen other indole alkaloids, including Reserpine, Ajmaline, and Yohimbine. The co-occurrence of these alkaloids suggests a shared biosynthetic pathway and potential synergistic activities.
Q3: What analytical techniques are commonly employed to identify and quantify Mitoridine?
A3: Ultra Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI/MS) is a key technique for analyzing Mitoridine and other indole alkaloids in Rauvolfia species. This method allows for separation, identification, and quantification of individual alkaloids based on their mass-to-charge ratio and retention time, providing valuable data for chemotaxonomic studies and investigations into the plant's phytochemical profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.